PARP1 Cellular Inhibition: 3-Amino-7-nitro-4-carboxamide Versus Ester Analog
The target compound 3-amino-7-nitroisoquinoline-4-carboxamide exhibits a reported IC50 of 640 nM against PARP1 in human HeLa cells, measured by reduction in H2O2-induced poly(ADP-ribose) (PAR) formation [1]. In contrast, the closely related ester analog ethyl 3-amino-7-nitroisoquinoline-4-carboxylate lacks a corresponding PARP1 cellular IC50 value in authoritative databases such as BindingDB and ChEMBL [2]. The carboxamide-to-ester substitution alters both hydrogen-bonding donor capacity and intracellular stability, producing functionally distinct molecules that are not interchangeable in cellular PARP inhibition assays.
| Evidence Dimension | PARP1 cellular inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 640 nM |
| Comparator Or Baseline | Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate: No PARP1 cellular IC50 reported |
| Quantified Difference | Reported cellular PARP1 inhibition vs. no reported cellular PARP1 activity data |
| Conditions | Human HeLa cells; reduction in H2O2-induced PAR formation; 30 min compound incubation followed by 15 min H2O2 challenge |
Why This Matters
Procurement of the target compound rather than the ester analog ensures access to a compound with documented cellular PARP1 engagement, eliminating the uncertainty of testing an analog with uncharacterized cellular activity.
- [1] BindingDB Entry BDBM124945. Affinity Data: IC50 = 640 nM. Assay Description: Inhibition of PARP1 in human HeLa cells assessed as reduction in H2O2-induced PAR formation. Accessed 2025. View Source
- [2] BindingDB and ChEMBL database search for ethyl 3-amino-7-nitroisoquinoline-4-carboxylate (no PARP1 cellular IC50 entry found). View Source
